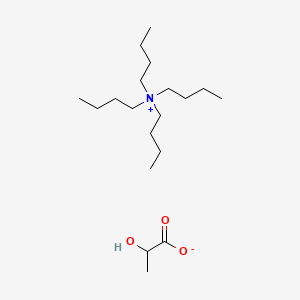
Tetrabutylammonium 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium 2-hydroxypropanoate is a quaternary ammonium salt with the chemical formula C₁₆H₃₆NO₃. It is known for its role as a phase-transfer catalyst and its applications in various chemical reactions. This compound is particularly valued for its ability to facilitate the transfer of reactants between different phases, thereby enhancing reaction rates and yields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium 2-hydroxypropanoate typically involves the reaction of tetrabutylammonium hydroxide with 2-hydroxypropanoic acid (lactic acid). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques. The general reaction can be represented as:
Tetrabutylammonium hydroxide+2-hydroxypropanoic acid→Tetrabutylammonium 2-hydroxypropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as bipolar membrane electrodialysis. This method uses tetrabutylammonium sulfate as a raw material and involves the separation of ions through a membrane under an electric field, resulting in the formation of tetrabutylammonium hydroxide, which can then react with 2-hydroxypropanoic acid to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrabutylammonium 2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can participate in reduction reactions to yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrabutylammonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other anions can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium 2-hydroxypropanoate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of bioactive compounds and in studies involving enzyme catalysis.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of fine chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of tetrabutylammonium 2-hydroxypropanoate involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the solubility of reactants in the organic phase, thereby enhancing the reaction rate and yield .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium bromide: Used as a phase-transfer catalyst in various organic reactions.
Tetrabutylammonium hydroxide: Employed in organic synthesis and as a strong base.
Tetrabutylammonium fluoride: Known for its use in desilylation reactions.
Uniqueness
Tetrabutylammonium 2-hydroxypropanoate is unique due to its specific structure, which combines the properties of tetrabutylammonium ions with the reactivity of 2-hydroxypropanoate. This makes it particularly effective in facilitating certain types of chemical reactions, especially those requiring phase-transfer catalysis.
Eigenschaften
CAS-Nummer |
178324-24-8 |
|---|---|
Molekularformel |
C19H41NO3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(2S)-2-hydroxypropanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(4)3(5)6/h5-16H2,1-4H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 |
InChI-Schlüssel |
MSLTZKLJPHUCPU-WNQIDUERSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C[C@@H](C(=O)[O-])O |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















